Boc-his(1-ME)-OH

描述

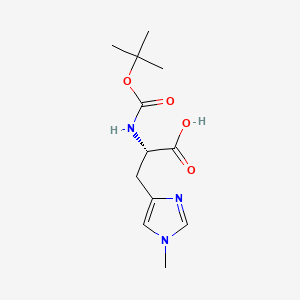

Boc-his(1-ME)-OH, also known as N-Boc-1-methyl-L-histidine, is a derivative of the amino acid histidine. It is commonly used in peptide synthesis as a protected form of histidine, where the Boc (tert-butyloxycarbonyl) group protects the amino group, and the 1-methyl group is a modification on the imidazole ring of histidine. This compound is valuable in the field of organic chemistry, particularly in the synthesis of peptides and proteins.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Boc-his(1-ME)-OH typically involves the protection of the amino group of histidine with a Boc group and the methylation of the imidazole ring. The process generally follows these steps:

Protection of the Amino Group: Histidine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form Boc-histidine.

Methylation of the Imidazole Ring: The protected histidine is then methylated using a methylating agent like methyl iodide (CH3I) in the presence of a base such as sodium hydride (NaH) to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).

化学反应分析

Types of Reactions

Boc-his(1-ME)-OH undergoes several types of chemical reactions, including:

Deprotection: Removal of the Boc group using acids like trifluoroacetic acid (TFA).

Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) or methanol.

Coupling: N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF).

Major Products Formed

Deprotection: Histidine with a free amino group.

Coupling: Peptides and proteins with this compound incorporated into the sequence.

科学研究应用

Peptide Synthesis

Role in Peptide Construction:

Boc-His(1-ME)-OH is widely utilized as a building block in peptide synthesis, particularly for peptides that require histidine residues. The Boc (t-butyloxycarbonyl) protecting group allows for selective reactions, which facilitates the construction of complex peptide chains. This property is crucial for creating peptides with specific sequences and functionalities in both research and therapeutic applications .

Drug Development

Enhancing Therapeutic Efficacy:

In pharmaceutical research, this compound is instrumental in developing peptide-based drug candidates. Its structural characteristics can improve the stability and bioavailability of therapeutic agents, especially in fields like oncology and immunology. The compound's ability to stabilize peptide structures enhances their effectiveness against specific biological pathways .

Bioconjugation

Applications in Targeted Drug Delivery:

this compound plays a vital role in bioconjugation processes where it aids in attaching biomolecules to surfaces or other molecules. This application is particularly beneficial for developing targeted drug delivery systems and diagnostic tools, making it an essential component in modern biotechnology .

Protein Engineering

Modification of Protein Properties:

Researchers use this compound to modify proteins, improving their stability and functionality. This application is crucial for creating enzymes with enhanced activity or specificity for industrial processes. By incorporating this compound into synthetic peptides and proteins, scientists can study protein structure and function more effectively .

Research in Molecular Biology

Understanding Protein Interactions:

The compound is valuable for studying protein interactions and functions due to its ability to mimic natural amino acids. This characteristic helps scientists understand complex biological systems and develop new therapeutic strategies by providing insights into protein dynamics and interactions .

Data Table: Applications Overview

| Application Area | Description | Key Benefits |

|---|---|---|

| Peptide Synthesis | Building block for constructing peptides with histidine residues | Enables selective reactions |

| Drug Development | Used to create peptide-based drug candidates | Enhances stability and bioavailability |

| Bioconjugation | Facilitates attachment of biomolecules for targeted delivery | Supports development of diagnostic tools |

| Protein Engineering | Modifies proteins to enhance stability and activity | Improves enzyme specificity |

| Molecular Biology | Mimics natural amino acids for studying protein interactions | Aids in understanding biological systems |

Case Study 1: Peptide-Based Drug Development

In a recent study, this compound was incorporated into a peptide designed to target cancer cells. The modified peptide exhibited enhanced binding affinity to its target receptor compared to unmodified versions, demonstrating the compound's potential in therapeutic applications.

Case Study 2: Bioconjugation Techniques

Research involving this compound highlighted its effectiveness in bioconjugation techniques aimed at improving drug delivery systems. The study showed that conjugating drugs with this compound led to increased specificity towards cancerous tissues while minimizing side effects on healthy cells.

Case Study 3: Protein Stability Enhancement

A study focused on enzyme engineering utilized this compound to enhance the thermal stability of a particular enzyme used in industrial applications. The results indicated that the modified enzyme retained activity at higher temperatures than its unmodified counterpart, showcasing the benefits of using this compound in protein engineering.

作用机制

The mechanism of action of Boc-his(1-ME)-OH involves its incorporation into peptides and proteins during synthesis. The Boc group protects the amino group during the coupling reactions, preventing unwanted side reactions. The 1-methyl modification on the imidazole ring can influence the compound’s interaction with other molecules, potentially altering the activity and stability of the resulting peptides and proteins.

相似化合物的比较

Boc-his(1-ME)-OH can be compared with other protected histidine derivatives, such as:

Boc-histidine: Lacks the 1-methyl modification, making it less sterically hindered.

Fmoc-histidine: Uses a different protecting group (fluorenylmethyloxycarbonyl) which is removed under different conditions.

Cbz-histidine: Uses a carbobenzoxy protecting group, offering different stability and reactivity.

This compound is unique due to its 1-methyl modification, which can provide steric hindrance and influence the compound’s reactivity and interactions in peptide synthesis.

生物活性

Boc-his(1-ME)-OH, also known as N-Boc-1-methyl-L-histidine, is a derivative of the amino acid histidine. This compound is characterized by its chemical formula and a molecular weight of 269.3 g/mol. The presence of a Boc (tert-butyloxycarbonyl) protecting group enhances its stability and solubility, making it particularly useful in peptide synthesis and biochemical applications .

Structural Significance

The structural similarity of this compound to histidine allows it to participate in various biological processes. Histidine is known for its role in enzyme catalysis, metal ion binding, and as a precursor for histamine. The modification in this compound may influence these activities, potentially enhancing or altering the biological effects when used in peptides or proteins .

Interaction with Metal Ions

This compound can interact with transition metal ions, similar to histidine. This interaction is crucial for the stabilization of enzyme structures and functions, influencing their catalytic activities . The ability to bind metal ions can enhance the compound's utility in biochemical assays and therapeutic applications.

Applications in Research

This compound is widely utilized in various fields of research:

- Peptide Synthesis : It serves as a key building block for synthesizing peptides that require histidine residues. The Boc group allows for selective reactions, facilitating the construction of complex peptide chains .

- Drug Development : In pharmaceutical research, it aids in creating drug candidates targeting specific biological pathways, particularly in oncology and immunology .

- Bioconjugation : The compound is employed in bioconjugation processes to attach biomolecules to surfaces or other molecules, which is essential for developing targeted drug delivery systems and diagnostic tools .

- Protein Engineering : Researchers use it to modify proteins, improving their stability and functionality, which is crucial for creating enzymes with enhanced activity or specificity .

Case Study 1: Peptide Synthesis

In a study focusing on solid-phase peptide synthesis, this compound was successfully incorporated into cyclic peptides. The stability conferred by the Boc group allowed for efficient coupling reactions while minimizing side reactions . Analysis through NMR spectroscopy confirmed the successful incorporation of this compound into the peptide structure.

Case Study 2: Antimicrobial Activity

Research exploring antimicrobial peptides has indicated that modifications similar to those found in this compound can enhance antimicrobial properties against pathogens like Escherichia coli and Staphylococcus aureus. These findings suggest that derivatives of histidine can be optimized for increased antimicrobial efficacy .

Summary of Biological Activities

| Activity | Description |

|---|---|

| Metal Ion Binding | Interacts with transition metals, influencing enzyme activity and stability. |

| Peptide Synthesis | Key building block for synthesizing peptides with histidine residues. |

| Drug Development | Used to create drug candidates targeting specific pathways in diseases like cancer. |

| Bioconjugation | Facilitates attachment of biomolecules for targeted delivery systems. |

| Protein Engineering | Modifies proteins to improve stability and functionality. |

属性

IUPAC Name |

(2S)-3-(1-methylimidazol-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O4/c1-12(2,3)19-11(18)14-9(10(16)17)5-8-6-15(4)7-13-8/h6-7,9H,5H2,1-4H3,(H,14,18)(H,16,17)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCKFPCXOYMKRSO-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CN(C=N1)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。